molecular formula C10H17NO2 B3321315 Decahydroquinoline-4-carboxylic acid CAS No. 13337-72-9

Decahydroquinoline-4-carboxylic acid

Cat. No.: B3321315
CAS No.: 13337-72-9
M. Wt: 183.25 g/mol
InChI Key: KOHCZICXYWAFTC-UHFFFAOYSA-N
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Description

Decahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHCZICXYWAFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290835
Record name Decahydro-4-quinolinecarboxylic acid
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Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-72-9
Record name Decahydro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13337-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-4-quinolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Computational Architectures of Decahydroquinoline-4-carboxylic Acid: From Conformational Landscapes to Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Decahydroquinoline-4-carboxylic acid (DHQ-4-CA) represents a privileged scaffold in computational medicinal chemistry, bridging the gap between flexible acyclic amino acids (like GABA or glutamate) and rigid aromatic systems (quinolines). Its utility lies in its ability to freeze bioactive conformations, serving as a template for peptidomimetics, specifically as a


-turn inducer or a constrained surrogate for pipecolic acid.

For the computational chemist, DHQ-4-CA presents a complex stereochemical challenge:

  • Three Chiral Centers: C4, C4a, and C8a.

  • Ring Fusion: The bridgehead carbons (4a, 8a) dictate the fundamental topology (cis vs. trans fusion).

  • Substituent Orientation: The carboxylic acid at C4 experiences significant 1,3-diaxial interactions depending on the ring puckering.

This guide details the theoretical frameworks and computational protocols required to model, analyze, and deploy DHQ-4-CA in drug discovery.

The Conformational Landscape: Theoretical Foundations

The biological activity of DHQ-4-CA is strictly governed by its topology. Unlike its aromatic counterpart (quinoline-4-carboxylic acid), the saturated DHQ system is not planar.

Cis- vs. Trans-Fusion Energetics

The most critical geometric parameter is the ring fusion.

  • Trans-Decahydroquinoline: The bridgehead hydrogens are anti-periplanar. This system is rigid and exists predominantly in a double-chair conformation. It is generally lower in energy (more stable) by approximately 2–3 kcal/mol due to the absence of gauche butane interactions inherent in the cis isomer.

  • Cis-Decahydroquinoline: The bridgehead hydrogens are synclinal. This system is flexible and undergoes a conformational equilibrium between two chair-chair forms ("inside" and "outside" conformers regarding the nitrogen lone pair).

Computational Directive: When modeling DHQ-4-CA, you cannot assume a single global minimum. You must explicitly sample both fusion isomers unless the synthesis is stereospecific.

The C4-Carboxyl Anchor

The position of the carboxylic acid (axial vs. equatorial) is the second energetic driver.

  • Equatorial Preference: Sterics dictate that the bulky -COOH group prefers the equatorial position to avoid 1,3-diaxial interactions with the ring hydrogens.

  • The "Anomeric" Exception: If the nitrogen is protonated (zwitterionic form), electrostatic interactions between the ammonium center and the carboxylate may stabilize an axial conformation (intramolecular salt bridge), particularly in the cis-fused system.

Diagram: Stereochemical Hierarchy

The following diagram illustrates the logical flow for determining the stereochemical state of the scaffold.

DHQ_Stereochemistry Start DHQ-4-CA Scaffold Fusion Ring Fusion (C4a-C8a) Start->Fusion Trans Trans-Fused (Rigid) Fusion->Trans H(4a)/H(8a) Anti Cis Cis-Fused (Flexible) Fusion->Cis H(4a)/H(8a) Syn Subst_Trans C4-COOH Orientation Trans->Subst_Trans Subst_Cis Conformational Equilibrium Cis->Subst_Cis Eq_Trans Equatorial (Global Min) Subst_Trans->Eq_Trans Steric Control Ax_Trans Axial (High Energy) Subst_Trans->Ax_Trans 1,3-Diaxial Strain Conf_A Conformer A (N-Lone Pair In) Subst_Cis->Conf_A Ring Flip Conf_B Conformer B (N-Lone Pair Out) Subst_Cis->Conf_B Ring Flip

Caption: Stereochemical decision tree for this compound isomers.

Computational Methodologies & Protocols

Electronic Structure Calculations (DFT)

To accurately predict the pKa and preferred conformation, Density Functional Theory (DFT) is required. Molecular Mechanics (MM) often fails to capture the subtle electronic effects of the nitrogen lone pair (anomeric effects).

Recommended Level of Theory:

  • Optimization: B3LYP-D3(BJ)/6-311+G(d,p) or ωB97X-D/def2-TZVP.

    • Why? The D3 dispersion correction is critical for accurately modeling the attractive van der Waals forces between the fused rings.

  • Solvation: SMD (Solvation Model based on Density) with Water (

    
    ).
    
    • Why? Gas-phase calculations will overemphasize intramolecular hydrogen bonds that do not exist in water.

Protocol: Conformational Scanning Workflow

This self-validating protocol ensures no low-energy conformer is missed.

  • Library Generation: Generate all 4 diastereomers (

    
     enantiomeric pairs): trans-4-eq, trans-4-ax, cis-4-eq, cis-4-ax.
    
  • Stochastic Search: Use a Monte Carlo search (force field: MMFF94x) to sample ring puckering and carboxylic acid rotamers.

    • Constraint: Do not allow inversion at N or C4a/C8a during this step.

  • DFT Optimization:

    • Submit unique conformers (RMSD > 0.5 Å) to DFT optimization.

    • Validation Check: Compute vibrational frequencies. Reject structures with imaginary frequencies (N_imag > 0).

  • Boltzmann Weighting: Calculate

    
     for each conformer.
    
    
    
    
    • Insight: If the energy gap between axial and equatorial is < 2 kcal/mol, the molecule will exist as a dynamic mixture in solution.

Workflow Visualization

The following DOT diagram outlines the computational pipeline from 2D structure to bioactive 3D model.

Comp_Pipeline Input 2D Structure (SMILES) Gen3D 3D Generation (RDKit/OpenBabel) Input->Gen3D ConfSearch Conformational Search (Monte Carlo/MMFF94) Gen3D->ConfSearch Generate Isomers QM_Opt DFT Optimization (B3LYP-D3/SMD) ConfSearch->QM_Opt Top 10 Conformers Freq Freq Calculation (Check Imaginary) QM_Opt->Freq Freq->QM_Opt Imag Freq Found (Re-optimize) Docking Molecular Docking (AutoDock Vina/Gold) Freq->Docking Global Minima

Caption: Computational workflow for deriving bioactive conformers of DHQ-4-CA.

Quantitative Data: Isomer Stability

The following table summarizes expected relative energies based on typical cyclohexane A-values and DHQ computational studies. Use these as benchmarks to validate your own calculations.

Isomer ConfigurationRing FusionC4-COOH OrientationRelative Energy (

, kcal/mol)
Population (298 K)
Trans-Equatorial TransEquatorial0.00 (Global Min)> 95%
Trans-Axial TransAxial+2.4 – 3.0< 1%
Cis-Equatorial CisEquatorial+1.8 – 2.5~1–4%
Cis-Axial CisAxial+3.5 – 5.0~0%

Note: Data derived from general decahydroquinoline conformational analysis trends [1]. Values shift if the Nitrogen is protonated or alkylated.

Applications in Drug Design[1][2][3][4][5]

Peptidomimetics (Gamma-Turn Mimetics)

DHQ-4-CA is a structural analog of Pipecolic Acid (homoproline). By incorporating DHQ-4-CA into a peptide chain, you restrict the


 and 

dihedral angles.
  • Mechanism: The fused ring system prevents free rotation, locking the backbone into a turn conformation.

  • Use Case: Designing inhibitors for proteases (e.g., HCV NS3/4A) or GPCR ligands where a sharp turn is required for receptor pocket insertion [2].

Docking Protocol for DHQ-4-CA Ligands

When docking this scaffold, standard protocols often fail because they treat the ring as rigid.

  • Flexible Ligand: You must enable ring flexibility or, preferably, dock an ensemble of the distinct DFT-optimized conformers generated in Section 3.2.

  • Protonation State: At physiological pH (7.4), the secondary amine is likely protonated (

    
    ) and the carboxylic acid deprotonated (
    
    
    
    ). Ensure your input structure is the zwitterion .

Synthesis & Feasibility (In Silico Verification)

Before extensive modeling, verify synthetic feasibility. The most common route is the catalytic hydrogenation of 4-quinoline carboxylic acid .

  • Reaction: Quinoline-4-COOH +

    
     / Rh-Al
    
    
    
    O
    
    
    
    
    DHQ-4-CA.
  • Stereochemical Outcome: This reduction typically yields the cis-isomer as the kinetic product, which can be isomerized to the trans-isomer under thermodynamic control (high heat/acid) [3].

  • Validation: If your docking study requires the trans-isomer, ensure your synthetic team can access it via epimerization or specific reduction protocols.

References

  • Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Establishes the energy differences between cis/trans fused saturated nitrogen heterocycles.

  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Source: Frontiers in Chemistry / PMC. Context: Discusses the use of constrained amino acids like DHQ derivatives in stabilizing peptide turns.

  • Synthesis of 4-decahydroquinoline carboxylic acid. Source: PrepChem / J. Prakt. Chem. Context: Details the reduction of quinoline-4-carboxylic acid to the decahydro- form using Rh/Al2O3.

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids. Source: Molecules (MDPI). Context: Provides high-resolution NMR and structural data for DHQ scaffolds, validating the cis/trans fusion assignments.

The Emergence of Decahydroquinoline-4-Carboxylic Acid Derivatives: A Technical Guide to a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the ever-evolving landscape of medicinal chemistry, the rigid, saturated scaffold of decahydroquinoline is capturing the attention of researchers and drug development professionals. This in-depth technical guide delves into the discovery of novel decahydroquinoline-4-carboxylic acid derivatives, a promising class of compounds with the potential to address a range of therapeutic needs. Moving beyond their well-studied aromatic counterparts, these saturated heterocycles offer unique stereochemical diversity and novel pharmacological profiles. This whitepaper serves as a core resource for scientists navigating the synthesis, biological evaluation, and structure-activity relationships of this emergent chemical space.

Introduction: The Allure of Saturated Scaffolds

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1] However, the focus has predominantly been on the aromatic quinoline ring system. The transition to the saturated decahydroquinoline core introduces a three-dimensional complexity that allows for finer tuning of pharmacological properties. The inherent stereochemical diversity of the decahydroquinoline framework, arising from the mode of ring fusion (cis or trans) and the spatial orientation of substituents, presents a rich field for exploration.[2] This guide will focus specifically on derivatives bearing a carboxylic acid at the 4-position, a functional group known to be crucial for the biological activity of many quinoline-based compounds.[3]

Navigating the Synthetic Landscape: From Racemates to Stereopure Enantiomers

The synthesis of this compound and its derivatives can be approached through two primary strategies: the hydrogenation of a pre-formed quinoline-4-carboxylic acid or the de novo construction of the saturated ring system.

Catalytic Hydrogenation: A Direct but Stereochemically Challenging Route

A straightforward method to access the decahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline-4-carboxylic acid.[4] This approach, however, often yields a mixture of cis and trans diastereomers, necessitating challenging separation procedures. The choice of catalyst and reaction conditions can influence the diastereomeric ratio.

Experimental Protocol: Synthesis of this compound via Hydrogenation [4]

  • Preparation of Reactant Solution: Dissolve 4-quinolinecarboxylic acid (1.5 g, 8.6 mmol) in 30 mL of acetic acid.

  • Catalyst Addition: Add 400 mg of 5% Rhodium on Alumina (Rh/Al2O3) to the solution.

  • Hydrogenation: Transfer the mixture to a steel bomb reactor. Pressurize the reactor to 4.2 kg/cm ² with hydrogen gas and heat to 85°C for 15 hours with stirring.

  • Work-up: After cooling, carefully filter off the catalyst. Evaporate the solvent to dryness under reduced pressure.

  • Purification: Triturate the residue with a 1:1 mixture of ethanol and diethyl ether. Filter the resulting white crystals and wash with a minimal amount of diethyl ether to yield pure this compound.

Diagram: Synthetic Workflow for this compound

G cluster_0 Synthesis via Hydrogenation Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Hydrogenation (High Pressure & Temp) Hydrogenation (High Pressure & Temp) Quinoline-4-carboxylic Acid->Hydrogenation (High Pressure & Temp) Reactant Acetic Acid, 5% Rh/Al2O3 Acetic Acid, 5% Rh/Al2O3 Acetic Acid, 5% Rh/Al2O3->Hydrogenation (High Pressure & Temp) Catalyst & Solvent This compound (Mixture of Stereoisomers) This compound (Mixture of Stereoisomers) Hydrogenation (High Pressure & Temp)->this compound (Mixture of Stereoisomers) Product

Caption: A simplified workflow for the synthesis of this compound.

Stereoselective Synthesis: The Key to Unlocking Biological Potential

Given that the biological activity of decahydroquinoline derivatives is highly dependent on their stereochemistry, enantioselective synthetic methods are paramount.[2] Recent advances have focused on building the chiral scaffold from acyclic or monocyclic precursors, allowing for precise control over the stereocenters.

One powerful approach utilizes chiral auxiliaries, such as (R)-phenylglycinol, to construct enantiopure perhydrooxazoloquinolines. These intermediates can then undergo stereoselective transformations to introduce substituents at various positions, including the generation of all-carbon quaternary centers.[5]

Biological Activities and Therapeutic Potential: A Spectrum of Possibilities

While the exploration of novel this compound derivatives is still in its early stages, the broader decahydroquinoline class has demonstrated a wide range of biological activities, suggesting significant therapeutic potential.[2]

Central Nervous System (CNS) Activity

Decahydroquinoline alkaloids have been identified as noncompetitive blockers of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[6] The development of novel this compound derivatives could lead to new therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and certain types of epilepsy.

Analgesic and Anti-inflammatory Properties

Derivatives of decahydroquinoline have shown promise as analgesic and anti-inflammatory agents.[2] Notably, novel decahydroquinoline amides have been developed as highly selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory pain.[7] The carboxylic acid moiety at the 4-position could serve as a handle for the development of new amides and other derivatives with improved potency and selectivity.

Anticancer and Antimicrobial Potential

The parent quinoline-4-carboxylic acid scaffold is a cornerstone of many anticancer and antimicrobial drugs.[1][8] For instance, several quinoline-4-carboxylic acid derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is essential for cancer cell proliferation.[9][10] While less explored, the saturated this compound core could offer a new avenue for the design of novel anticancer and antimicrobial agents with potentially different mechanisms of action or improved pharmacokinetic properties.

Table 1: Selected Biological Activities of Decahydroquinoline and Quinoline-4-Carboxylic Acid Derivatives

Compound ClassBiological Target/ActivityTherapeutic PotentialReference(s)
Decahydroquinoline AlkaloidsNicotinic Acetylcholine Receptor (nAChR) BlockadeCNS Disorders[6]
Decahydroquinoline AmidesCannabinoid Receptor 2 (CB2) AgonismInflammatory Pain[7]
Quinoline-4-Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH) InhibitionCancer, Viral Infections[10][11]
Quinoline-4-Carboxylic AcidsAntibacterial, Anti-inflammatory, AntiviralInfectious & Inflammatory Diseases[2]

Structure-Activity Relationships (SAR): Guiding the Path to Optimized Molecules

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to rational drug design. For quinoline-4-carboxylic acids, several key SAR insights have been established, which can guide the design of novel decahydroquinoline derivatives.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is often essential for activity, particularly for DHODH inhibitors, where it forms critical interactions with the target enzyme.[9]

  • Substituents on the Benzo Ring: Electron-withdrawing groups on the benzo portion of the quinoline ring can enhance anticancer activity.[3]

  • Stereochemistry: In decahydroquinolines, the cis or trans fusion of the rings and the orientation of substituents dramatically influence biological activity.[2]

Diagram: Key Structural Features Influencing Biological Activity

G cluster_0 Structure-Activity Relationship (SAR) Drivers Decahydroquinoline Core Decahydroquinoline Core Carboxylic Acid at C4 Carboxylic Acid at C4 Decahydroquinoline Core->Carboxylic Acid at C4 Stereochemistry (cis/trans) Stereochemistry (cis/trans) Decahydroquinoline Core->Stereochemistry (cis/trans) Substituent Positions Substituent Positions Decahydroquinoline Core->Substituent Positions Biological Activity Biological Activity Carboxylic Acid at C4->Biological Activity Crucial for many activities Stereochemistry (cis/trans)->Biological Activity Determines potency and selectivity Substituent Positions->Biological Activity Modulates activity

Caption: Key structural elements of decahydroquinoline-4-carboxylic acids that drive biological activity.

Future Directions: Charting the Course for Novel Discoveries

The exploration of novel this compound derivatives is a field ripe with opportunity. Future research should focus on:

  • Development of Novel Stereoselective Syntheses: Efficient and scalable methods for the synthesis of enantiopure decahydroquinoline-4-carboxylic acids are crucial for advancing the field.

  • Expansion of Biological Screening: A broader screening of these novel compounds against a diverse range of biological targets is needed to uncover their full therapeutic potential.

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of active compounds will be essential for their optimization and clinical development.

  • Computational Modeling and De Novo Design: The use of computational tools can accelerate the design of new derivatives with improved properties.[12]

Conclusion

This compound derivatives represent a new and exciting frontier in medicinal chemistry. By leveraging the stereochemical richness of the saturated scaffold and the proven importance of the 4-carboxylic acid moiety, researchers are poised to discover novel therapeutic agents with unique pharmacological profiles. This technical guide provides a foundational understanding of the synthesis, biological activities, and SAR of this promising class of compounds, serving as a catalyst for future innovation in drug discovery.

References

  • Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Decahydroquinoline Amides as Highly Selective CB2 Agonists: Role of Selectivity on in Vivo Efficacy in a Rodent Model of Analgesia. (2011). PubMed. Retrieved February 15, 2026, from [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. (1989). PubMed. Retrieved February 15, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved February 15, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Derivatives of quinolinecarboxylic acid. (1992). European Patent Office. Retrieved February 15, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry. Retrieved February 15, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. Retrieved February 15, 2026, from [Link]

  • de-novo-drug-design--an-overview.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. Retrieved February 15, 2026, from [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (2014). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-decahydroquinoline carboxylic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Derivatization of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic chemistry and is ubiquitously present in a vast array of molecules of biological and pharmaceutical significance, from amino acids and fatty acids to complex drug molecules.[1][2] While its acidic proton and ability to engage in hydrogen bonding are crucial for the biological activity of many compounds, these same properties can present significant challenges in various applications.[3] High polarity can hinder passage through biological membranes, reduce volatility for gas chromatography (GC) analysis, and the acidic proton can interfere with a wide range of chemical reactions.[3][4][5][6]

Derivatization, the strategic chemical modification of the carboxylic acid group, is a fundamental tool employed by researchers, scientists, and drug development professionals to overcome these limitations. This guide provides an in-depth exploration of the primary methods for carboxylic acid derivatization, elucidating the underlying chemical principles, offering comparative insights, and presenting detailed, field-proven protocols. The objective is to empower the reader with the knowledge to rationally select and implement the most appropriate derivatization strategy for their specific application, be it enhancing analytical detection, protecting the functional group during a complex synthesis, or optimizing the pharmacokinetic properties of a drug candidate.

I. Activation of the Carboxyl Group: The Gateway to Derivatization

The hydroxyl group of a carboxylic acid is a relatively poor leaving group, making direct nucleophilic acyl substitution challenging.[7][8] Therefore, most derivatization strategies commence with the "activation" of the carboxyl group, converting the hydroxyl into a better leaving group. This initial step is pivotal and dictates the subsequent reaction pathways.

Core Principle: Enhancing Electrophilicity

The central aim of carboxyl activation is to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is typically achieved by introducing an electron-withdrawing group in place of the hydroxyl moiety.

Activation_Pathways

II. Formation of Acid Chlorides: The Most Reactive Derivatives

Acid chlorides (or acyl chlorides) are among the most reactive and synthetically versatile derivatives of carboxylic acids.[9] The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, rendering it exceptionally electrophilic and susceptible to nucleophilic attack.

Mechanism of Formation

The conversion of a carboxylic acid to an acid chloride is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃).[9][10][11][12] The reaction with thionyl chloride is particularly common due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[10][12]

The mechanism with thionyl chloride involves an initial nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the expulsion of a chloride ion. Subsequent steps lead to the formation of a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, ultimately yielding the acid chloride and releasing sulfur dioxide and hydrogen chloride.[9][12]

Comparative Analysis of Reagents for Acid Chloride Formation
ReagentFormulaByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Gaseous byproducts simplify purification.[10]Reagent is corrosive and moisture-sensitive.
Oxalyl Chloride(COCl)₂CO₂(g), CO(g), HCl(g)Milder conditions, often used with a catalytic amount of DMF.[13]More expensive than SOCl₂.
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Effective for a wide range of carboxylic acids.[9][10]Solid reagent, can be difficult to handle; POCl₃ byproduct needs to be separated.[10]
Phosphorus TrichloridePCl₃H₃PO₃Milder than PCl₅.[10]Stoichiometry requires 3 moles of acid per mole of PCl₃.
Protocol: Synthesis of an Acid Chloride using Thionyl Chloride

Objective: To convert a generic carboxylic acid (R-COOH) into its corresponding acid chloride (R-COCl).

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Preparation: In a fume hood, add the carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM) to dissolve or suspend the carboxylic acid.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the stirring mixture at room temperature. The addition may be exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the substrate but is typically 1-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

  • Purification: The resulting crude acid chloride can often be used directly in the next step. If necessary, it can be purified by distillation under reduced pressure.

Self-Validation: The formation of the acid chloride can be confirmed by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher frequency.

III. Esterification: Modulating Polarity and Volatility

Esterification, the conversion of a carboxylic acid into an ester, is one of the most fundamental and widely utilized derivatization methods.[4][6] It is employed to protect the carboxylic acid group during synthesis, to increase the volatility of analytes for gas chromatography, and to create prodrugs with enhanced membrane permeability.[3][5][6]

Fischer Esterification: The Classic Approach

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed.[14][16]

Fischer_Esterification

Protocol: Fischer Esterification of Benzoic Acid

Objective: To synthesize methyl benzoate from benzoic acid and methanol.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 eq) and an excess of methanol (e.g., 5-10 eq).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux for 1-2 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the methyl benzoate by distillation.

Self-Validation: The success of the reaction can be confirmed by the characteristic fruity odor of the ester and by analytical techniques such as NMR or GC-MS.

Other Esterification Methods
  • Alkylation: This involves reacting the carboxylate salt with an alkyl halide. It is a non-acidic method suitable for sensitive substrates.[6]

  • Diazomethane: A highly efficient but also toxic and explosive reagent that rapidly converts carboxylic acids to methyl esters.[17][18]

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to form esters, particularly in peptide synthesis where mild conditions are required.[19]

IV. Amidation: The Formation of the Peptide Bond and Beyond

The formation of an amide bond is of paramount importance in biological systems (as the peptide bond) and in the pharmaceutical industry.[20] Direct reaction of a carboxylic acid with an amine is generally inefficient as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[8][21] Therefore, activation of the carboxylic acid is essential.

Amidation via Coupling Reagents

A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions, which is crucial for complex molecules and particularly in solid-phase peptide synthesis (SPPS).[22][23][24] These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Common Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[8][19][25]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are highly efficient.

  • Uronium/Aminium Salts: HATU and HBTU are popular choices known for their high coupling efficiency and low rates of racemization.[20]

Amidation_Workflow

Protocol: EDC/NHS-Mediated Amide Coupling

Objective: To couple a carboxylic acid to a primary amine using EDC and N-hydroxysuccinimide (NHS). The addition of NHS improves coupling efficiency and reduces side reactions.[26]

Materials:

  • Carboxylic acid

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Stirring apparatus

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in the anhydrous solvent in a reaction vessel.

  • EDC Addition: Add EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by TLC or LC-MS.

  • Work-up: The work-up procedure will depend on the properties of the product. Typically, it involves dilution with an organic solvent, washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration.

  • Purification: The crude amide can be purified by column chromatography or recrystallization.

Self-Validation: The formation of the amide can be confirmed by the appearance of the amide N-H and C=O stretches in the IR spectrum and by mass spectrometry to confirm the molecular weight of the product.

V. Derivatization for Analytical Applications

In analytical chemistry, derivatization of carboxylic acids is often necessary to enhance their detectability and improve their chromatographic behavior, particularly for GC and HPLC-MS.[1][4][27]

  • For Gas Chromatography (GC): Carboxylic acids are polar and have low volatility, leading to poor peak shape and thermal instability in GC analysis.[4][6] Derivatization to form more volatile and less polar esters (e.g., methyl esters) or silyl esters is a common practice.[4][6][17]

  • For HPLC-MS: For carboxylic acids that lack a strong chromophore for UV detection or ionize poorly in mass spectrometry, derivatization can introduce a tag that enhances detection.[1][2][28] For instance, reagents can be used to attach a fluorescent or an easily ionizable moiety.[1][2][28]

VI. Protecting Groups for Carboxylic Acids

In multi-step organic synthesis, it is often necessary to temporarily "protect" a carboxylic acid group to prevent it from reacting with reagents intended for other parts of the molecule.[5][29] The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, benzyl, or t-butyl esters.[5][30]

The choice of protecting group is critical and depends on the stability of the group to the reaction conditions in subsequent steps and the conditions required for its removal (deprotection).[5] For example, t-butyl esters are stable to base but are readily cleaved under acidic conditions, while benzyl esters can be removed by hydrogenolysis.[5]

Conclusion

The derivatization of the carboxylic acid group is a versatile and indispensable strategy in modern chemical and pharmaceutical sciences. From the highly reactive acid chlorides that serve as key synthetic intermediates to the subtle modifications of ester and amide formation for tuning physicochemical properties, the ability to manipulate the carboxyl functionality is fundamental to achieving a wide range of scientific objectives. A thorough understanding of the reaction mechanisms, the advantages and limitations of different reagents, and the practical execution of these transformations, as detailed in this guide, provides the researcher with a powerful toolkit for innovation and discovery.

References

  • Acids: Derivatiz
  • Converting carboxylic acids into acyl (acid) chlorides.Chemguide.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.PubMed.
  • Appendix 6: Protecting groups.Oxford Learning Link.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.Semantic Scholar.
  • Video: Carboxylic Acids to Acid Chlorides.JoVE.
  • 11.3 Protecting groups.Fiveable.
  • Acid to Acid Chloride - Common Conditions.
  • Protection and deprotection of carboxylic acid.Slideshare.
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatiz
  • Derivatiz
  • Guide to Solid Phase Peptide Synthesis.AAPPTEC.
  • Preparation of Acyl Chlorides.Chemistry LibreTexts.
  • Protecting Groups for Carboxylic acid.YouTube.
  • Solid-phase peptide synthesis and solid-phase fragment coupling medi
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides.Beilstein Journals.
  • GC Derivatization.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.PMC.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.Thermo Fisher Scientific - FR.
  • Solid-phase peptide synthesis introduction.CSBio.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Derivatization in GC.
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.Benchchem.
  • Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
  • Ester synthesis by esterific
  • The state-of-the-art of amidation of carboxylic acids.
  • Coupling Reagents.AAPPTEC.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.RSC Advances.
  • Fischer Esterific
  • Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts.YouTube.
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.Royal Society of Chemistry.
  • Amide Synthesis.Fisher Scientific.
  • Making Amides from Carboxylic Acids.Chemistry LibreTexts.
  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • esterification - alcohols and carboxylic acids.Chemguide.
  • Making Esters From Carboxylic Acids.Chemistry LibreTexts.
  • Carboxylic Acid Deriv
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.Thermo Fisher Scientific - US.
  • 21.3 Reactions of Carboxylic Acids.OpenStax.
  • Bulletin 909A Guide to Derivatiz

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Application Note: Comprehensive Spectroscopic Analysis of Decahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation Challenge

Decahydroquinoline-4-carboxylic acid is a saturated bicyclic amino acid that serves as a crucial building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure can impart unique conformational constraints on peptides and other bioactive molecules. The stereochemistry of the ring fusion (cis or trans) and the orientation of the carboxylic acid group significantly influence its biological activity and physical properties. Therefore, unambiguous structural characterization is paramount for its effective application.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the integrated spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to offer a robust framework for confirming the molecular structure, assessing purity, and elucidating stereochemical features.

Integrated Analytical Workflow

The complete structural verification of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Decahydroquinoline- 4-carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Stereochemistry NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Blueprint

NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework and stereochemistry of this compound.[1]

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).[2][3][4][5] The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons (NH and COOH).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent poor shimming and spectral artifacts.[2][4][5]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[2][3]

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC) on a spectrometer with a field strength of 400 MHz or higher.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger quantity of sample (20-50 mg) may be necessary, and a longer acquisition time will be required.[5]

Expected Spectral Features and Interpretation

The NMR spectra of this compound will be complex due to the number of stereoisomers possible. The chemical shifts are highly dependent on the cis/trans ring fusion and the axial/equatorial orientation of the substituents.[6][7]

  • ¹H NMR Spectrum:

    • The protons on the carbons adjacent to the nitrogen (C2 and C8a) are expected to appear downfield due to the inductive effect of the nitrogen atom.[1]

    • The proton at C4, alpha to the carboxylic acid group, will also be shifted downfield.

    • The remaining methylene protons on the saturated rings will appear as complex, overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm).[8][9]

    • The NH and COOH protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signals will disappear.

  • ¹³C NMR Spectrum:

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm.[10]

    • The carbons bonded to the nitrogen (C2 and C8a) will appear in the 50-65 ppm region.[9]

    • The C4 carbon, bearing the carboxylic acid, will be shifted to approximately 40-50 ppm.

    • The remaining aliphatic carbons will resonate between 20-40 ppm.

    • The precise chemical shifts of the ring carbons can be used to deduce the stereochemistry of the ring fusion.[6]

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) spectrum will reveal the coupling relationships between protons, helping to trace the connectivity within the spin systems of the molecule.

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals based on the more dispersed ¹H spectrum.

Expected Chemical Shift Ranges (ppm) ¹H NMR ¹³C NMR
Carboxylic Acid (COOH)10.0 - 13.0 (broad)170 - 185
Amine (NH)Variable, broad-
C2-H, C8a-H2.5 - 3.550 - 65
C4-H2.2 - 2.840 - 50
Ring CH₂ and CH1.0 - 2.520 - 40

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[11][12][13][14]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[12]

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.[1]

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty ATR crystal prior to sample analysis.[15]

Expected Spectral Features and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the secondary amine within the saturated ring system.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[16][17][18]

  • C-H Stretch (Aliphatic): Sharp to medium intensity peaks will appear between 3000-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the saturated rings.[19][20]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present around 1710-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[18][19][21]

  • N-H Bend (Secondary Amine): A medium intensity band may be observed around 1650-1550 cm⁻¹.

  • C-N Stretch (Secondary Amine): A medium absorption in the 1200-1020 cm⁻¹ region.[17]

  • C-O Stretch (Carboxylic Acid): A medium to strong band will be present in the 1320-1210 cm⁻¹ range.[18][22]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very Broad
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong, Sharp
C=O Stretch (Carboxylic Acid)1710 - 1700Strong, Sharp
N-H Bend (Amine)1650 - 1550Medium
C-O Stretch (Carboxylic Acid)1320 - 1210Medium to Strong
C-N Stretch (Amine)1200 - 1020Medium

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[23][24][25][26]

Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[27]

    • A small amount of formic acid or acetic acid can be added to the solvent to promote protonation in positive ion mode.

    • Ensure the sample is free of non-volatile salts, which can interfere with the ESI process.[27]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or ion trap).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragment ion spectrum.

Expected Fragmentation Patterns

The fragmentation of the protonated this compound will likely proceed through characteristic pathways involving the loss of small neutral molecules and ring cleavage.

  • Molecular Ion: The ESI mass spectrum should show a prominent peak corresponding to the protonated molecule, [M+H]⁺, confirming the molecular weight.

  • Key Fragmentations:

    • Loss of H₂O: A common initial fragmentation from the carboxylic acid group.

    • Loss of CO₂: Decarboxylation is a highly probable fragmentation pathway.

    • Loss of HCOOH (Formic Acid): A characteristic loss for protonated carboxylic acids.

    • Ring Cleavage: Fragmentation of the decahydroquinoline ring system can occur, often initiated by cleavage alpha to the nitrogen atom. This can lead to the loss of ethylene or other small hydrocarbon fragments.[28][29]

MS_Fragmentation M_H [M+H]⁺ Loss_H2O [M+H - H₂O]⁺ M_H->Loss_H2O - H₂O Loss_HCOOH [M+H - HCOOH]⁺ M_H->Loss_HCOOH - HCOOH Ring_Frag Ring Cleavage Fragments M_H->Ring_Frag Ring Opening Loss_CO2 [M+H - CO₂]⁺ Loss_HCOOH->Loss_CO2 - H₂

Sources

Validation & Comparative

Technical Guide: Confirming the Absolute Stereochemistry of Decahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydroquinoline-4-carboxylic acid (DHQ-4-CA) represents a complex stereochemical challenge common in scaffold-based drug discovery. Unlike simple amino acids, this bicyclic system possesses three contiguous stereocenters (C4, C4a, and C8a), resulting in a theoretical maximum of eight stereoisomers (four diastereomeric pairs of enantiomers).

Determining the absolute configuration requires a bifurcated approach: first establishing the relative stereochemistry (cis- vs. trans-fused ring system; axial vs. equatorial carboxylate) and subsequently confirming the absolute stereochemistry (R vs. S). This guide compares the three primary methodologies—Single Crystal X-Ray Diffraction (SC-XRD), Chiral Derivatization NMR (Mosher’s Method), and Vibrational Circular Dichroism (VCD)—to provide a definitive protocol for structural assignment.

Part 1: The Stereochemical Landscape

Before selecting an analytical method, one must define the structural variables. The stereochemical assignment of DHQ-4-CA relies on two critical geometric relationships:

  • Ring Fusion (C4a–C8a):

    • Trans-fused: Rigid, chair-chair conformation. H-4a and H-8a are anti-periplanar (

      
      ).
      
    • Cis-fused: Flexible, can exist as two interconverting conformers. H-4a and H-8a are synclinal (

      
      ).
      
  • C4 Substitution: The carboxylic acid can adopt an equatorial or axial orientation relative to the piperidine ring.

Visualization: Isomer Hierarchy

The following diagram illustrates the logical flow from gross structure to specific enantiomer.

DHQ_Stereochem Root Decahydroquinoline-4-COOH Fusion Step 1: Ring Fusion (Relative Stereochem) Root->Fusion Trans Trans-Fused (Rigid) Fusion->Trans Large J(4a,8a) Cis Cis-Fused (Flexible) Fusion->Cis Small J(4a,8a) C4_Orient Step 2: C4 Orientation (Relative Stereochem) Trans->C4_Orient Cis->C4_Orient Eq 4-COOH Equatorial C4_Orient->Eq Large J(3,4) Ax 4-COOH Axial C4_Orient->Ax Small J(3,4) Abs Step 3: Absolute Config (R vs S) Eq->Abs Ax->Abs Final Definite Enantiomer (e.g., 4S, 4aR, 8aS) Abs->Final XRD / Mosher / VCD

Figure 1: Hierarchical decision tree for assigning the stereochemistry of DHQ-4-CA.

Part 2: Comparative Methodology

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. This is the only method that provides a direct "photograph" of the atomic arrangement.

  • Principle: Diffraction of X-rays by the crystal lattice. Absolute configuration is determined using the Flack Parameter , which requires anomalous scattering.

  • The Challenge: DHQ-4-CA contains only light atoms (C, H, N, O), which have weak anomalous scattering with standard Cu or Mo radiation.

  • Expert Protocol (Heavy Atom Salt):

    • Dissolve 10 mg of DHQ-4-CA in MeOH.

    • Add 1.1 equivalents of hydrobromic acid (HBr) .

    • Slowly evaporate or use vapor diffusion (MeOH/Et2O) to grow crystals.

    • The Bromine atom (

      
      ) provides strong anomalous scattering, allowing the Flack parameter to be determined with high confidence (
      
      
      
      ).
Method B: NMR Spectroscopy (Mosher's Method)

The Solution-State Workhorse. Best when crystals cannot be grown.

  • Principle: Derivatization of the secondary amine with a chiral auxiliary (Mosher's Acid Chloride / MTPA-Cl) creates diastereomers. The chemical shift difference (

    
    ) of nearby protons correlates with the absolute configuration.
    
  • Critical Constraint: The ring fusion (cis/trans) must be established first using NOESY and

    
     coupling constants.
    
  • Protocol:

    • Esterification: Convert the C4-COOH to a methyl ester (to prevent interference).

    • Derivatization: React the amine with

      
      -(-)-MTPA-Cl and 
      
      
      
      -(+)-MTPA-Cl in separate vials to form the
      
      
      - and
      
      
      -Mosher amides, respectively.
    • Analysis: Compare

      
      H NMR shifts. Substituents on the "right" side of the Mosher plane (shielded by the phenyl ring) will shift upfield.
      
Method C: Vibrational Circular Dichroism (VCD)

The Modern Non-Destructive Approach. Ideal for precious samples or oils.

  • Principle: Measures the differential absorption of left and right circularly polarized IR radiation.

  • Workflow:

    • Acquire the experimental VCD spectrum of the sample in

      
       or 
      
      
      
      .
    • Perform DFT calculations (B3LYP/6-31G*) for the predicted lowest-energy conformers of the (

      
      )-enantiomer.
      
    • Compare the experimental and calculated spectra.[1][2][3] A direct match confirms (

      
      ); a mirror image confirms (
      
      
      
      ).

Part 3: Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide your method selection.

FeatureSC-XRD (with HBr) NMR (Mosher's) VCD
Confidence Level Absolute (100%) High (90-95%)High (95%)
Sample State Single Crystal (Required)Solution (pure)Solution (pure)
Sample Amount 5–20 mg2–5 mg5–10 mg
Destructive? No (recoverable)Yes (derivatization)No
Time to Result 1–2 weeks (cryst. dependent)2–3 days1–2 days
Cost High (instrument/service)Low (standard reagents)Medium (specialized probe)
Limitation Crystallization failureRotamer complexity in amidesComputational cost
Recommended Workflow

Do not proceed linearly. Use this logic to minimize time and resource expenditure.

Decision_Tree Start Start: Pure DHQ-4-CA Cryst Attempt Crystallization (HBr Salt) Start->Cryst Success Crystals Formed? Cryst->Success XRD Run SC-XRD (Definitive) Success->XRD Yes NoCryst Oil / Amorphous Success->NoCryst No CheckVCD Access to VCD? NoCryst->CheckVCD RunVCD Run VCD + DFT (Fastest Non-Cryst) CheckVCD->RunVCD Yes Mosher Perform Mosher's Analysis CheckVCD->Mosher No

Figure 2: Strategic decision matrix for method selection.

Part 4: Detailed Experimental Protocols

Relative Stereochemistry Determination (Prerequisite)

Before attempting absolute configuration, you must define the diastereomer.

Technique: 1D


H NMR and 2D NOESY.
  • Step 1: Identify H-4a and H-8a signals.

  • Step 2: Measure

    
    .
    
    • 
      Trans-fused .
      
    • 
      Cis-fused .
      
  • Step 3: Determine C4-COOH orientation.

    • Look for NOE correlations between H-4 and H-8a/H-4a.

    • If H-4 is axial (COOH equatorial), it will show strong 1,3-diaxial coupling or specific NOEs depending on the ring fusion.

Mosher's Method for DHQ-4-CA (If VCD/XRD unavailable)
  • Reagents:

    
    -(-)-MTPA-Cl, 
    
    
    
    -(+)-MTPA-Cl, Pyridine-d5, DMAP.
  • Procedure:

    • Methylation: Treat DHQ-4-CA with

      
       to form the methyl ester hydrochloride. Neutralize to free base.
      
    • Amide Formation: In an NMR tube, dissolve 2 mg of ester in

      
       Pyridine-d5. Add 1.5 eq of 
      
      
      
      -MTPA-Cl. Shake for 10 mins. Repeat with
      
      
      -MTPA-Cl in a second tube.
    • Data Analysis: Calculate

      
      .
      
    • Interpretation: Map the

      
       values onto the DHQ structure. Positive values (
      
      
      
      ) indicate protons on the side of the Ph group in the (R)-amide; negative values (
      
      
      ) indicate the opposite.

Critical Note on Rotamers: Cyclic secondary amides often exist as rotamers due to restricted rotation about the N-C(O) bond. Run the NMR at elevated temperature (


) if signals are broadened or doubled to coalesce rotamers for easier assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher amides of cyclic secondary amines: Conformational aspects and a useful method for assignment of amine configuration. The Journal of Organic Chemistry, 72(19), 7509-7517.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Stephens, P. J., Pan, J. J., & Devlin, F. J. (2008). Determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][4] Chirality, 20(5), 643-663.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Standard Reference Text).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][6] Chemical Reviews, 104(1), 17-118.

Sources

A Senior Application Scientist's Guide to the Catalytic Hydrogenation of Quinoline-4-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of complex molecular scaffolds is paramount. The hydrogenation of quinoline-4-carboxylic acid to decahydroquinoline-4-carboxylic acid represents a critical transformation, yielding a saturated heterocyclic structure that is a cornerstone in the synthesis of numerous pharmacologically active compounds. The choice of catalyst for this transformation is not merely a matter of procedural detail; it is a critical decision that dictates yield, stereoselectivity, and overall process efficiency.

This guide provides an in-depth comparison of the efficacy of various catalysts for the hydrogenation of quinoline-4-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in mechanistic principles and empirical data to ensure scientific integrity and practical applicability.

The Chemical Landscape: Understanding the Hydrogenation Pathway

The complete hydrogenation of quinoline-4-carboxylic acid to this compound is a multi-step process involving the saturation of both the heterocyclic and carbocyclic rings. The reaction typically proceeds through partially hydrogenated intermediates, such as 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The ultimate goal is to achieve high conversion of the starting material and high selectivity towards the desired fully hydrogenated product, often with specific stereochemical outcomes (cis- or trans-isomers).

Quinoline Hydrogenation Pathway quinoline Quinoline-4-carboxylic Acid tetrahydro 1,2,3,4-Tetrahydroquinoline- 4-carboxylic Acid quinoline->tetrahydro Hydrogenation (Heterocyclic Ring) decahydro Decahydroquinoline- 4-carboxylic Acid tetrahydro->decahydro Hydrogenation (Carbocyclic Ring)

Caption: General reaction pathway for the hydrogenation of quinoline-4-carboxylic acid.

Comparative Efficacy of Catalyst Systems

The selection of an appropriate catalyst is the most critical factor in achieving the desired outcome. We will compare the performance of several key catalyst systems, focusing on their activity, selectivity, and the operational conditions they require.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Catalysts based on noble metals such as rhodium, platinum, and ruthenium are the most extensively studied for quinoline hydrogenation due to their high intrinsic activity.

Rhodium on Alumina (Rh/Al₂O₃): A Robust and Efficient Choice

Rhodium-on-alumina is a highly effective heterogeneous catalyst for the hydrogenation of aromatic rings.[1] For the hydrogenation of quinoline-4-carboxylic acid, it offers a good balance of activity and selectivity.

  • Performance: Rh/Al₂O₃ is known for its ability to catalyze the hydrogenation of both the heterocyclic and carbocyclic rings of quinoline derivatives.[2]

  • Causality of Experimental Choices: The alumina support provides a high surface area for the dispersion of rhodium nanoparticles, enhancing catalytic activity.[1] The choice of solvent is critical; polar solvents like acetic acid can facilitate the reaction by ensuring the substrate remains in solution and by protonating the quinoline nitrogen, which can reduce catalyst poisoning.[2]

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): The Gold Standard for Complete Saturation

Platinum(IV) oxide is a widely used and highly effective catalyst for the complete hydrogenation of a variety of functional groups, including the quinoline ring system.[3] It is particularly well-suited for achieving the perhydro- product, this compound.[4]

  • Performance: PtO₂ is often the catalyst of choice when complete saturation of the quinoline ring is desired.[4] It can exhibit high diastereoselectivity, particularly in acidic media.[4]

  • Causality of Experimental Choices: The use of acidic solvents like trifluoroacetic acid or acetic acid is often crucial when using PtO₂ for quinoline hydrogenation.[4][5] The acidic medium protonates the basic nitrogen atom of the quinoline ring, which prevents it from strongly adsorbing to and poisoning the platinum surface. This allows for the efficient hydrogenation of the heterocyclic ring.[2]

Ruthenium-Based Catalysts: Versatility and Selectivity

Ruthenium catalysts, often supported on carbon (Ru/C), are also effective for quinoline hydrogenation. They can offer different selectivity profiles compared to rhodium and platinum.[6] Homogeneous ruthenium complexes with chiral ligands have been extensively studied for the asymmetric hydrogenation of quinolines to produce optically active tetrahydroquinolines.[7][8]

  • Performance: While highly effective for partial hydrogenation to 1,2,3,4-tetrahydroquinolines, achieving complete hydrogenation to the decahydro- stage may require more forcing conditions.[6] The choice of ligands in homogeneous systems can be tuned to achieve high enantioselectivity.[8][9]

  • Causality of Experimental Choices: The electronic properties of the ruthenium center, influenced by the support or ligands, play a key role in its catalytic activity and selectivity. For instance, certain ligands can promote the selective hydrogenation of the carbocyclic ring over the heterocyclic ring.[10]

Palladium on Carbon (Pd/C): A Note on Alternative Reactivity

While palladium on carbon is a common hydrogenation catalyst, for quinoline carboxylic acids, it can promote a different reaction pathway: decarboxylation followed by transfer hydrogenation, leading to 1,2,3,4-tetrahydroquinoline.[11] This is a crucial consideration if the carboxylic acid functionality is to be retained.

  • Performance: In the presence of a hydrogen donor like ammonium formate, Pd/C can efficiently catalyze the removal of the carboxylic acid group and the partial hydrogenation of the quinoline ring.[11]

  • Causality of Experimental Choices: The combination of palladium's catalytic properties and the reaction conditions (hydrogen donor, temperature) favors the decarboxylation-hydrogenation cascade.

Non-Precious Metal Catalysts: Emerging Alternatives

Research into catalysts based on more abundant and less expensive metals like cobalt and nickel is an active area. These catalysts often require more forcing reaction conditions but represent a more sustainable approach.

Cobalt-Based Catalysts:

Cobalt catalysts, often prepared from the pyrolysis of cobalt complexes on a support, have shown promise in the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines.[12][13] Achieving full hydrogenation to the decahydro- stage is more challenging and may require higher temperatures and pressures.

Quantitative Data Summary

Catalyst SystemSupport/LigandTypical ProductKey Reaction ConditionsNoteworthy Features
5% Rh/Al₂O₃ AluminaThis compoundAcetic acid solvent, elevated temperature and pressureRobust and efficient for full hydrogenation.[1][2]
PtO₂ NoneThis compoundAcidic solvent (e.g., TFA, Acetic Acid)High activity for complete saturation and potential for high diastereoselectivity.[4][5]
Ru/C Carbon1,2,3,4-Tetrahydroquinoline-4-carboxylic acidCan be tuned for partial or full hydrogenation with condition optimization.Versatile with potential for different selectivities.[6]
Homogeneous Ru Chiral DiaminesChiral 1,2,3,4-TetrahydroquinolinesRequires specific ligand design for high enantioselectivity.Excellent for asymmetric synthesis.[7][8][9]
Pd/C Carbon1,2,3,4-Tetrahydroquinoline (decarboxylated)With hydrogen donor (e.g., ammonium formate)Promotes decarboxylation-hydrogenation.[11]
Co@SiO₂ Silica1,2,3,4-TetrahydroquinolinesHigher temperatures and pressures may be needed.A non-precious metal alternative.[12][13]

Experimental Protocols

A self-validating protocol is one where the expected outcome is consistently achieved under the specified conditions, and any deviations point to specific experimental variables.

Protocol 1: Complete Hydrogenation using Platinum(IV) Oxide

This protocol is optimized for the complete saturation of quinoline-4-carboxylic acid to this compound.

PtO2_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Quinoline-4-carboxylic Acid in Acetic Acid prep2 Add PtO2 Catalyst prep1->prep2 react1 Pressurize Reactor with H2 prep2->react1 react2 Heat to Reaction Temperature react1->react2 react3 Monitor H2 Uptake react2->react3 work1 Cool and Vent Reactor react3->work1 work2 Filter to Remove Catalyst work1->work2 work3 Evaporate Solvent work2->work3 work4 Isolate and Purify Product work3->work4 Catalyst_Screening_Workflow start Define Substrate and Target Product setup Set up Parallel Reactors start->setup add_reagents Add Substrate, Solvent, and Catalysts setup->add_reagents run_reactions Run Reactions under Identical Temperature and Pressure add_reagents->run_reactions sample Take Aliquots at Time Intervals run_reactions->sample analyze Analyze Samples (e.g., HPLC, GC-MS) for Conversion and Selectivity sample->analyze compare Compare Catalyst Performance analyze->compare optimize Optimize Conditions for Best Catalyst compare->optimize

Sources

A Senior Scientist's Guide to the Analytical Characterization of Decahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure

Decahydroquinoline-4-carboxylic acid (DHQ4C) represents a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for novel therapeutics. However, the successful synthesis, purification, and application of DHQ4C and its derivatives hinge on the ability to accurately and reliably characterize the molecule. This includes confirming its structure, quantifying its concentration, identifying impurities, and resolving its stereoisomers.

The presence of multiple chiral centers, a secondary amine, and a carboxylic acid functional group presents a unique set of analytical challenges. The choice of analytical methodology is therefore not a trivial decision but a critical determinant of data quality and, ultimately, project success. This guide provides a head-to-head comparison of the primary analytical techniques used for DHQ4C, moving beyond simple protocols to explain the underlying scientific rationale for method selection and optimization. We will explore the strengths and limitations of each technique, supported by experimental insights and foundational principles, to empower researchers to make informed decisions for their specific analytical needs.

Chapter 1: The Influence of Physicochemical Properties on Analytical Strategy

Before comparing methods, we must understand the molecule itself. The analytical behavior of DHQ4C is governed by its key structural features:

  • Low Volatility: The zwitterionic potential and high molecular weight make it unsuitable for direct analysis by Gas Chromatography (GC).

  • Polarity and pKa: The presence of both a basic amine (pKa ~10-11) and an acidic carboxylic acid (pKa ~4-5) makes its charge state and chromatographic retention highly dependent on pH.

  • Lack of a Strong Chromophore: The fully saturated ring system means DHQ4C lacks significant UV absorbance at wavelengths >220 nm, posing a challenge for sensitive detection by standard HPLC-UV methods.

  • Stereoisomerism: DHQ4C possesses multiple stereocenters, resulting in a complex mixture of diastereomers and enantiomers. Distinguishing these is critical as biological activity is often stereospecific.

These properties dictate that no single analytical method is universally superior. The optimal choice is always context-dependent, balancing the need for sensitivity, selectivity, structural information, and throughput.

Chapter 2: Head-to-Head Comparison of Core Analytical Techniques

Here, we dissect the most relevant analytical methodologies for DHQ4C, outlining their principles, ideal applications, and practical limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. UV detection measures the absorbance of light by the analyte.

Expertise & Experience: HPLC-UV is the workhorse of quality control (QC) labs for purity assessment and content uniformity.[1] For DHQ4C, the primary challenge is detection. Due to the lack of a strong chromophore, detection is typically limited to low wavelengths (e.g., 200-215 nm), which can suffer from interference from mobile phase additives and other impurities.[2]

  • Causality in Method Design: A reversed-phase C18 column is a logical starting point.[3] To manage the amphoteric nature of DHQ4C, a mobile phase with a pH buffered between the two pKa values (e.g., pH 6-7) would neutralize the molecule and promote retention. However, an acidic mobile phase (e.g., pH 2.5-3.5 with formic or phosphoric acid) is often preferred. This protonates the amine and suppresses the ionization of the carboxylic acid, leading to sharper peaks and more consistent retention.[4]

Trustworthiness: Method validation according to ICH guidelines (Q2(R1)) is essential to ensure the method is fit for its purpose, covering parameters like specificity, linearity, accuracy, and precision.[5][6]

Primary Application: Purity determination of bulk substance, assay of formulated product where concentration is high.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The mass spectrometer ionizes the analyte and fragments it in a controlled manner, allowing for highly specific detection using modes like Multiple Reaction Monitoring (MRM).

Expertise & Experience: This is the gold standard for quantifying low concentrations of DHQ4C in complex matrices, such as biological fluids (plasma, urine) or for trace-level impurity analysis.[7][8]

  • Causality in Method Design: The carboxylic acid group presents an ionization challenge. While it can be detected in negative electrospray ionization (ESI) mode as the [M-H]⁻ ion, positive mode ESI is often more robust.[7] The secondary amine readily accepts a proton, making positive ESI detection of the [M+H]⁺ ion highly efficient. For even greater sensitivity and improved chromatographic retention on reversed-phase columns, chemical derivatization of the carboxylic acid can be employed.[9][10] This strategy masks the polar carboxylic acid, improving retention, and can introduce a permanently charged moiety, boosting ionization efficiency.[11]

Trustworthiness: A stable isotope-labeled internal standard (e.g., DHQ4C-¹³C₂, D₄) is the ideal choice for quantification. It co-elutes with the analyte and experiences similar matrix effects, ensuring the highest level of accuracy and precision.[9]

Primary Application: Quantitative bioanalysis (pharmacokinetics), trace impurity quantification, metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. As with LC-MS, the mass spectrometer provides sensitive and selective detection.

Expertise & Experience: Direct analysis of DHQ4C by GC-MS is not feasible due to its non-volatile, salt-like nature. However, it becomes a powerful tool after chemical derivatization.[12]

  • Causality in Method Design: A two-step derivatization is required. First, the carboxylic acid is esterified (e.g., with methanol/HCl or diazomethane). Second, the secondary amine is acylated (e.g., with trifluoroacetic anhydride - TFAA) or silylated (e.g., with BSTFA). This process creates a volatile, thermally stable derivative suitable for GC analysis.[12][13] The resulting mass spectrum often provides clear fragmentation patterns that are highly useful for structural confirmation of impurities.[14]

Trustworthiness: The derivatization reaction must be reproducible and driven to completion. Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. The method's robustness should be thoroughly tested against small variations in reaction time, temperature, and reagent concentration.

Primary Application: Impurity profiling, identification of volatile and semi-volatile related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Expertise & Experience: NMR is the definitive technique for unambiguous structure elucidation and confirmation.[15] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular framework. For DHQ4C, ¹H NMR can reveal the number of protons in different environments and their coupling patterns, providing insight into the cis/trans stereochemistry of the ring fusion.[16][17] ¹³C NMR provides information on all carbon atoms in the molecule.[18]

  • Causality in Method Design: The choice of solvent is critical. Deuterated water (D₂O) or methanol-d₄ are suitable for this polar molecule. The broad, exchangeable signals from the amine and carboxylic acid protons can be confirmed by adding a drop of D₂O to the sample, which causes these peaks to disappear.[16]

Trustworthiness: NMR is a primary analytical method. The structural information it provides is absolute, not relative to a reference standard. It can also be used for quantitative purposes (qNMR) with an internal standard of known purity.

Primary Application: Definitive structural elucidation, conformational analysis, characterization of reference standards, and quantitative analysis (qNMR).

Chiral Separation Methods

Principle: Chiral separation techniques resolve enantiomers, which have identical physical properties in a non-chiral environment, into individual components.

Expertise & Experience: Given that the biological effects of stereoisomers can differ dramatically, chiral separation is a regulatory and scientific necessity.[19] Two main strategies are employed:

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach, using an HPLC column packed with a chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[20] For a molecule like DHQ4C, polysaccharide-based or crown-ether CSPs could be effective.

  • Indirect Method (Chiral Derivatization): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[19][21]

  • Causality in Method Design: The direct method is often preferred for its simplicity, as it avoids an extra reaction step. However, finding a suitable CSP can require extensive screening. The indirect method can be more robust once a suitable derivatization reaction is established, but it requires a chiral derivatizing agent of 100% enantiomeric purity.[22]

Trustworthiness: The method must demonstrate baseline resolution of the enantiomers. Peak identity must be confirmed by analyzing enantiomerically pure standards if available.

Primary Application: Determination of enantiomeric excess (e.e.), separation of stereoisomers for individual characterization and biological testing.

Vibrational Spectroscopy (FT-IR & Raman)

Principle: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds in a molecule. These frequencies are characteristic of specific functional groups.

Expertise & Experience: These techniques are excellent for rapid confirmation of functional groups and for comparing batches against a reference standard.[23] For DHQ4C, FT-IR would clearly show a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and an N-H stretch (around 3300-3500 cm⁻¹).[24][25]

Trustworthiness: While powerful for functional group identification, vibrational spectroscopy is generally not used for quantification and provides limited information on the overall molecular structure or stereochemistry. It serves as a complementary technique for identity confirmation.

Primary Application: Functional group analysis, identity confirmation, raw material screening.

Chapter 3: Quantitative Data Summary

The performance of each technique is summarized below to facilitate method selection.

Analytical Method Primary Application Sensitivity Selectivity Structural Info Throughput Notes
HPLC-UV Purity, AssayLow-ModerateModerateVery LowHighChallenged by weak chromophore; requires low wavelength detection.
LC-MS/MS Bioanalysis, Trace AnalysisVery HighVery HighModerate (MW, Fragments)HighGold standard for quantification in complex matrices.[7]
GC-MS Impurity ProfilingHighHighHigh (EI Spectra)ModerateRequires chemical derivatization to increase volatility.[12]
NMR Structure ElucidationLowHighDefinitiveLowUnrivaled for structural confirmation and stereochemistry.[16]
Chiral HPLC Enantiomeric PurityModerateVery HighLowModerateEssential for resolving stereoisomers.[20]
FT-IR / Raman Identity ConfirmationLowLow-ModerateLow (Functional Groups)Very HighRapid and non-destructive; good for raw material ID.[23]

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers must perform their own method development and validation according to internal and regulatory standards.[26][27]

Protocol 4.1: Purity Analysis by Reversed-Phase HPLC-UV
  • System: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at approx. 1 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 4.2: Quantification in Plasma by LC-MS/MS
  • System: UPLC coupled to a Triple Quadrupole Mass Spectrometer with ESI source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B held for 0.5 min, ramp to 98% B over 3 min, hold for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Monitor the specific precursor-to-product ion transition for DHQ4C (e.g., m/z 184 → 138) and its stable isotope-labeled internal standard.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.[28]

Protocol 4.3: Impurity Profiling by GC-MS (Post-Derivatization)
  • Derivatization: a. Evaporate 1 mg of sample to dryness under nitrogen. b. Add 100 µL of 2M HCl in Methanol. Heat at 60 °C for 30 minutes to form the methyl ester. Evaporate to dryness. c. Add 50 µL of Acetonitrile and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 70 °C for 45 minutes to silylate the amine.

  • System: Gas Chromatograph with Mass Spectrometric Detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 40-550.

Chapter 5: Visualizing Analytical Workflows

Diagrams clarify complex decision-making processes and workflows.

Analytical_Method_Selection start Analytical Goal for DHQ4C d1 Structural Confirmation? start->d1 d2 Quantitative Analysis? d1->d2 No nmr NMR Spectroscopy d1->nmr Yes d3 Purity / Assay? d2->d3 No d5 Trace Levels / Bioanalysis? d2->d5 Yes d4 Stereoisomer Resolution? d3->d4 No hplcuv HPLC-UV d3->hplcuv Yes (Bulk Material) chiral Chiral HPLC d4->chiral Yes ftir FT-IR / Raman d4->ftir No (Identity Check) gcms GC-MS (with Derivatization) d5->gcms No (Impurity ID) lcms LC-MS/MS d5->lcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample DHQ4C Sample Ester Step 1: Esterification (e.g., MeOH/HCl) Sample->Ester Silyl Step 2: Silylation (e.g., MSTFA) Ester->Silyl Deriv Volatile Derivative Silyl->Deriv GC GC Separation Deriv->GC MS MS Detection (EI) GC->MS Data Data Analysis (Impurity Profile) MS->Data

Caption: Workflow for GC-MS analysis including mandatory derivatization.

Conclusion and Recommendations

The comprehensive analysis of this compound requires a multi-faceted approach, leveraging a suite of orthogonal analytical techniques. No single method can provide all the necessary information.

  • For definitive structural confirmation , NMR spectroscopy is indispensable.

  • For routine quality control (purity and assay) of bulk material, a validated HPLC-UV method offers a robust and efficient solution.

  • For quantification at trace levels or in biological matrices , LC-MS/MS provides unmatched sensitivity and selectivity.

  • For resolving stereoisomers , dedicated chiral HPLC methods are mandatory.

  • For profiling process impurities , GC-MS after derivatization is a powerful complementary technique.

A successful drug development program will strategically deploy these methods at different stages: NMR for initial characterization, HPLC-UV for process control and release testing, and LC-MS/MS for pharmacokinetic and metabolism studies. By understanding the fundamental principles and practical nuances of each technique, researchers can build a robust analytical package that ensures the quality, safety, and efficacy of their DHQ4C-containing candidates.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Decahydroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Decahydroquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.